molecular formula C10H10F2N2 B12949781 2-(Difluoromethyl)-5,6-dimethyl-1H-benzo[d]imidazole

2-(Difluoromethyl)-5,6-dimethyl-1H-benzo[d]imidazole

Cat. No.: B12949781
M. Wt: 196.20 g/mol
InChI Key: FNOJXKWDJURZSN-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Difluoromethyl)-5,6-dimethyl-1H-benzo[d]imidazole typically involves the condensation of a 1,2-diketone or α-aminoketone with difluoromethylating agents. One common method is the reaction of a 1,2-diketone with difluorocarbene, generated from difluorochloromethane in an alkaline medium or from sodium trifluoroacetate in a neutral medium .

Industrial Production Methods

Industrial production methods for fluorinated benzimidazoles often involve large-scale difluoromethylation processes. These processes utilize various difluoromethylating reagents and catalysts to achieve high yields and purity. The choice of reagents and conditions depends on the specific requirements of the production process, such as cost, efficiency, and environmental impact .

Chemical Reactions Analysis

Types of Reactions

2-(Difluoromethyl)-5,6-dimethyl-1H-benzo[d]imidazole undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylated benzimidazole oxides, while substitution reactions can produce a variety of substituted benzimidazole derivatives .

Scientific Research Applications

2-(Difluoromethyl)-5,6-dimethyl-1H-benzo[d]imidazole has numerous scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-(Difluoromethyl)-5,6-dimethyl-1H-benzo[d]imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other fluorinated benzimidazoles, such as:

Uniqueness

2-(Difluoromethyl)-5,6-dimethyl-1H-benzo[d]imidazole is unique due to its specific substitution pattern and the presence of the difluoromethyl group. This group imparts distinct chemical and physical properties, such as increased lipophilicity and metabolic stability, making it valuable for various applications .

Properties

Molecular Formula

C10H10F2N2

Molecular Weight

196.20 g/mol

IUPAC Name

2-(difluoromethyl)-5,6-dimethyl-1H-benzimidazole

InChI

InChI=1S/C10H10F2N2/c1-5-3-7-8(4-6(5)2)14-10(13-7)9(11)12/h3-4,9H,1-2H3,(H,13,14)

InChI Key

FNOJXKWDJURZSN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1C)N=C(N2)C(F)F

Origin of Product

United States

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